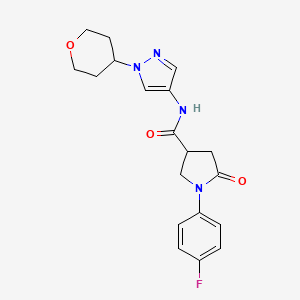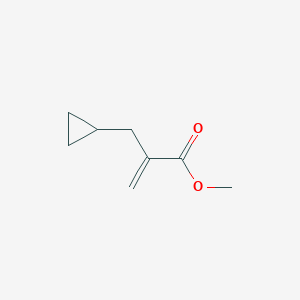![molecular formula C14H12ClN5OS B2969055 1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one CAS No. 941911-63-3](/img/structure/B2969055.png)
1-[3-[(4-Chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triazolopyrimidines are a class of compounds that contain a triazole ring fused with a pyrimidine ring . They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular properties . Chlorophenyl compounds, on the other hand, are derivatives of phenyl compounds where one or more hydrogen atoms are replaced by chlorine atoms.
Synthesis Analysis
The synthesis of triazolopyrimidines often involves the cyclization of precursor compounds. For example, 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
Triazolopyrimidines have a fused ring structure containing two carbon and three nitrogen atoms in the triazole ring, and two nitrogen atoms in the pyrimidine ring . The chlorophenyl group is a phenyl ring with a chlorine substitution.Chemical Reactions Analysis
The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents on the rings. Generally, these compounds can undergo reactions typical of aromatic heterocycles, such as electrophilic substitution, nucleophilic substitution, and various cyclization reactions .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research has focused on synthesizing a variety of heterocyclic compounds, including triazolopyrimidines, due to their potential pharmacological properties. For instance, the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidines and their derivatives has been explored, highlighting the versatility of these compounds in generating diverse chemical structures with potential biological activities (El-Agrody et al., 2001).
Antimicrobial and Antitumor Activities
Several studies have demonstrated the antimicrobial and antitumor activities of triazolopyrimidines and their derivatives. For example, certain synthesized compounds have shown inhibitory effects on a range of cancer cell lines, suggesting their potential as antitumor agents (Hafez & El-Gazzar, 2009). Additionally, compounds have been tested for antimicrobial activity, with some exhibiting efficacy against clinically isolated strains of bacteria and fungi, indicating their potential in treating infectious diseases (Kumara et al., 2013).
Structural and Spectroscopic Characterization
Research also includes the structural and spectroscopic characterization of these compounds, employing techniques such as X-ray diffraction, NMR, and IR spectroscopy. This detailed analysis aids in understanding the molecular structure and properties, which is crucial for the further development of these compounds in various applications (Lahmidi et al., 2019).
Potential as Serotonin Receptor Antagonists
Some derivatives have been prepared and evaluated for their binding affinity to serotonin receptors, showing high selectivity and activity. This suggests their potential use in developing treatments for disorders related to serotonin imbalance (Ivachtchenko et al., 2010).
Wirkmechanismus
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that this compound may also influence a range of biochemical pathways.
Result of Action
Similar compounds have been found to exhibit good antitumor activities , suggesting that this compound may also have potential anticancer effects.
Safety and Hazards
Zukünftige Richtungen
The future research directions in the field of triazolopyrimidines involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles . This includes the development of new synthetic methods, the exploration of different substituents and ring systems, and the evaluation of these compounds in different biological assays.
Eigenschaften
IUPAC Name |
1-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c1-9(21)7-22-14-12-13(16-8-17-14)20(19-18-12)6-10-2-4-11(15)5-3-10/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQDABFKUPAOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NC=NC2=C1N=NN2CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

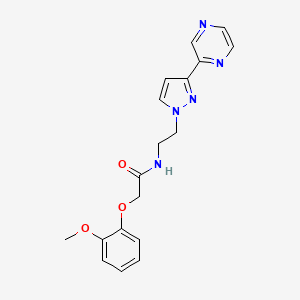

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide](/img/structure/B2968979.png)
![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B2968980.png)
![(2E)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2968984.png)

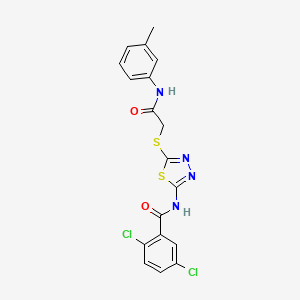
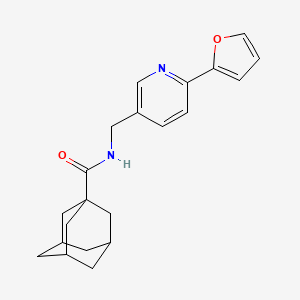
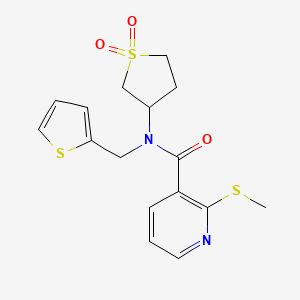
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)
